(+/-)-Ambrisentan
CAS No.: 713516-99-5
Cat. No.: VC21346470
Molecular Formula: C22H22N2O4
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 713516-99-5 |
---|---|
Molecular Formula | C22H22N2O4 |
Molecular Weight | 378.4 g/mol |
IUPAC Name | 2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid |
Standard InChI | InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26) |
Standard InChI Key | OUJTZYPIHDYQMC-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C |
Canonical SMILES | CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C |
Chemical Structure and Properties
(+/-)-Ambrisentan is a propanoic acid-based compound with the molecular formula C22H22N2O4 and a molecular weight of 378.42 g/mol . The IUPAC name is 2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid . The compound contains an asymmetric alpha-carbon on the propionic acid main chain, which creates the two enantiomeric forms present in the racemic mixture .
The chemical structure features:
-
A pyrimidine ring with two methyl groups at positions 4 and 6
-
Two phenyl groups attached to the carbon adjacent to the methoxy group
-
A carboxylic acid group that contributes to its acidic properties
The racemic mixture appears as a white to off-white crystalline powder with relatively poor water solubility .
Synthesis and Production of Racemic Ambrisentan
The synthesis of (+/-)-ambrisentan typically begins with benzophenone derivatives and proceeds through several key steps. The racemic compound can be synthesized through various routes, with resolution techniques later applied to obtain the active S-enantiomer.
One synthetic pathway involves:
-
Reaction of benzophenone with sodium methoxide in THF at 0°C with methylchloroacetate to form a glycidate intermediate
-
Addition of p-toluenesulfonic acid monohydrate to the glycidate in methanol, followed by heating
-
Base-catalyzed hydrolysis with potassium hydroxide
The racemization of ambrisentan in certain solvents has been observed and can be utilized in manufacturing processes to convert the undesired enantiomer back to the racemic form .
Pharmacological Mechanism of Action
(+/-)-Ambrisentan functions as an endothelin receptor antagonist, with each enantiomer showing varying degrees of activity. The primary mechanism involves:
-
Blocking endothelin-1 (ET-1), a potent vasoconstrictor peptide that contributes to pulmonary arterial hypertension
-
Selectively antagonizing the endothelin type A (ETA) receptor over the ETB receptor
-
Preventing ETA-mediated vasoconstriction and cell proliferation in vascular smooth muscle
The selectivity profile of the racemic mixture differs somewhat from the pure (+)-enantiomer. Studies indicate that the S-enantiomer demonstrates significantly higher potency as an ETA receptor antagonist compared to the R-enantiomer, although both possess biological activity . The IC50 values for ETA receptor inhibition have been measured at approximately 0.251 nM for preparations from rat heart tissue .
Clinical Efficacy Data
While most clinical studies have utilized the pure (+)-enantiomer of ambrisentan, the fundamental efficacy of the compound derives from properties present in varying degrees in both enantiomers. The ARIES-1 and ARIES-2 trials provide significant evidence for the efficacy of ambrisentan in treating pulmonary arterial hypertension .
Table 1: Mean Change in 6-Minute Walk Distance (6MWD) in ARIES-1 and ARIES-2 Clinical Trials
Study | Group | Baseline (m) | Mean Change from Baseline (m) | Placebo-adjusted Change (m) | P-value |
---|---|---|---|---|---|
ARIES-1 | Placebo | 341.9 ± 73.5 | -7.8 ± 78.9 | - | - |
ARIES-1 | 5 mg | 339.6 ± 76.7 | 22.8 ± 82.9 | 30.6 (2.9, 58.3) | 0.008 |
ARIES-1 | 10 mg | 341.5 ± 78.3 | 43.6 ± 65.9 | 51.4 (26.6, 76.2) | <0.001 |
ARIES-2 | Placebo | 342.7 ± 85.9 | -10.1 ± 93.8 | - | - |
ARIES-2 | 2.5 mg | 347.3 ± 83.8 | 22.2 ± 82.6 | 32.3 | 0.022 |
ARIES-2 | 5 mg | 355 ± 84 | 49.4 ± 75.4 | 59.5 | <0.001 |
Further clinical outcomes demonstrated significant improvements in WHO functional class, Borg dyspnea score, and B-type natriuretic peptide plasma concentrations . Long-term extension studies with pure (+)-ambrisentan showed sustained improvement in 6MWD of 39 meters at 48 weeks in patients receiving ambrisentan monotherapy .
Table 2: Effects on Secondary Endpoints by WHO Functional Class
Parameter | WHO Class II | WHO Class III | WHO Class IV |
---|---|---|---|
Baseline 6MWD | 375 m (±66) | 332 m (±81) | 244 m (±70) |
Change in 6MWD at 12 weeks | 42.92 m | 26.90 m | 44.53 m |
BDI at baseline | 2.98 (±2.047) | 4.38 (±2.120) | 5.23 (±2.757) |
Change in BDI at 12 weeks | -0.52 | -0.39 | -0.67 |
WHO class improvement | 10.6% | 26.8% | 60.0% |
WHO class no change | 87.5% | 69.6% | 40.0% |
WHO class deterioration | 1.9% | 3.6% | 0% |
Pharmacokinetics and Metabolism
The pharmacokinetic properties of ambrisentan have been characterized in several studies. The pure enantiomer shows:
-
Terminal half-life of approximately 15 hours
-
Steady-state achieved after approximately 4 days of repeat dosing
-
Mean oral clearance of 38 mL/min in healthy subjects and 19 mL/min in patients with pulmonary artery hypertension
Metabolism occurs primarily through:
-
Uridine 5'-diphosphate glucuronosyltransferases (UGTs) 1A9S, 2B7S, and 1A3S to form ambrisentan glucuronide
-
Additional metabolic pathways include hydroxylation and O-demethylation
Several metabolites have been identified including:
-
O-demethylation ambrisentan
-
4-hydroxymethyl ambrisentan
-
4,6-dihydroxyl methyl ambrisentan
While these metabolic studies were primarily conducted with the pure (+)-enantiomer, similar pathways would be expected for both enantiomers in the racemic mixture, potentially with different rates of metabolism.
Drug Interactions
Studies investigating the potential for drug interactions with (+/-)-ambrisentan have yielded several clinically relevant findings:
A pharmacokinetic interaction study with warfarin revealed:
-
Racemic warfarin had minimal effect on steady-state plasma concentrations of ambrisentan
-
Ambrisentan steady-state AUC decreased by 12.2% (90% CI: 83.9, 91.8) when co-administered with warfarin
-
The 90% confidence intervals for all ambrisentan pharmacokinetic parameters remained within the predefined no-effect boundaries
Other documented interactions include:
-
Cyclosporine: Doubles the concentration of ambrisentan with an increased risk of side effects; maximum ambrisentan dose should be limited to 5 mg daily
-
Concurrent use with phosphodiesterase-5 inhibitors (PDE-5i) or riociguat is common in clinical practice (87.6% of patients in one study received combination therapy)
Comparison of Racemic versus Single-Enantiomer Ambrisentan
The therapeutic use of ambrisentan has predominantly focused on the (+)-enantiomer (S-ambrisentan). Key differences between the racemic mixture and the single enantiomer include:
The metabolic and pharmacodynamic differences between enantiomers contribute to the decision to develop the single enantiomer rather than the racemic mixture for therapeutic use. This approach aligns with the pharmaceutical industry trend toward single-enantiomer drugs with potentially improved efficacy and safety profiles.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume